2-Chloro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-6-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3O and its molecular weight is 208.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds can act as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Biochemical Pathways
Similar compounds have been used in the synthesis of diaryl ether and substituted benzo[b]thiophene-2-carboxylates .
Pharmacokinetics
It is known that the compound has a molecular weight of 208565, a density of 14±01 g/cm3, and a boiling point of 2134±400 °C at 760 mmHg .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)benzaldehyde can be influenced by environmental factors . For instance, it is recommended to store the compound in closed vessels and under refrigerated conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
Similar compounds have been known to participate in reactions involving nucleophilic substitution and oxidation
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Chloro-6-(trifluoromethyl)benzaldehyde is known to be air sensitive and stable under recommended storage conditions
Biological Activity
2-Chloro-6-(trifluoromethyl)benzaldehyde is an aromatic compound with significant implications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Chemical Formula : C₈H₄ClF₃O
- Molecular Weight : 208.57 g/mol
- Structure : The compound features a chlorinated benzene ring with a trifluoromethyl group and an aldehyde functional group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in the synthesis of pharmaceuticals and agrochemicals. Its structural characteristics make it a valuable intermediate in various chemical reactions.
Applications in Drug Development
- Pharmaceutical Synthesis : This compound serves as a precursor for synthesizing various biologically active molecules. It is particularly noted for its role in creating trifluoromethylpyridines (TFMP), which are important in drug design due to their enhanced pharmacological properties.
- Agrochemical Applications : More than 20 new agrochemicals containing TFMP structures have been developed, showcasing the compound's relevance in agricultural science.
The biological activity of this compound can be attributed to its structural components:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, often leading to improved bioactivity compared to non-fluorinated analogs .
- Aldehyde Functionality : The aldehyde group can participate in various chemical reactions, including nucleophilic attacks, which are crucial for forming more complex structures with biological significance.
Inhibition Studies
Recent studies have highlighted the inhibitory potential of compounds related to this compound:
- A study demonstrated that derivatives containing the trifluoromethyl group significantly increased the potency of inhibitors targeting specific enzymes involved in metabolic pathways .
Structure-Activity Relationship (SAR)
Research into the SAR of compounds similar to this compound has shown that modifications to the trifluoromethyl position can lead to significant changes in biological activity. For instance, altering the position of substituents on the benzene ring affects enzyme inhibition efficiency and selectivity .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
2-Chloro-5-(trifluoromethyl)benzaldehyde | 82386-89-8 | 0.92 | Different position of chlorine |
3-Chloro-4-(trifluoromethyl)benzaldehyde | 83279-38-3 | 0.94 | Different arrangement of substituents |
4-Chloro-3-(trifluoromethyl)benzaldehyde | 34328-46-6 | 0.89 | Varying substitution patterns |
This table illustrates how structural variations among related compounds influence their reactivity and biological activity.
Toxicological Profile
While exploring its biological activity, it is essential to note that this compound is classified as an irritant, causing skin and eye irritation upon exposure . This aspect necessitates careful handling during synthesis and application.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHRYXMBYDJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590640 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-22-5 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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